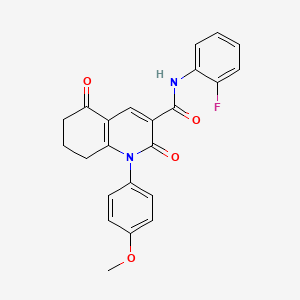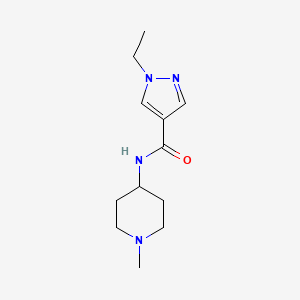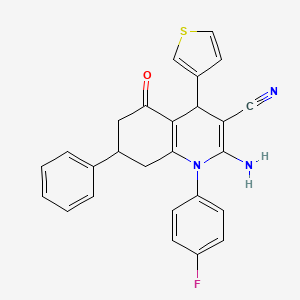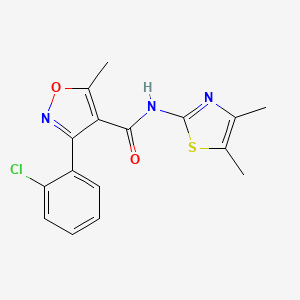![molecular formula C18H13ClFN3O3 B10895629 2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B10895629.png)
2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorinated benzoic acid with a fluorinated pyrazole derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid typically involves multiple steps:
Formation of the Pyrazole Derivative: The initial step involves the synthesis of the 1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole. This can be achieved through the reaction of 4-fluoroacetophenone with hydrazine hydrate, followed by cyclization.
Chlorination of Benzoic Acid: The benzoic acid moiety is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Coupling Reaction: The final step involves coupling the chlorinated benzoic acid with the pyrazole derivative under basic conditions, typically using a base like sodium hydroxide or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction, altering its electronic properties and reactivity.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Breakdown products such as carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It serves as a probe in biochemical assays to understand molecular pathways.
Medicine
In medicine, the compound has potential as a lead molecule for drug development. Its structural features suggest it could interact with specific biological targets, making it a candidate for therapeutic applications in areas such as anti-inflammatory and anticancer research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. It can also bind to receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-aminobenzoic acid: Similar in structure but lacks the pyrazole moiety.
4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring but lacks the benzoic acid moiety.
2-chloro-5-(methylamino)benzoic acid: Similar but with a methylamino group instead of the pyrazole derivative.
Uniqueness
The uniqueness of 2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid lies in its combination of a chlorinated benzoic acid with a fluorinated pyrazole derivative. This dual functionality provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H13ClFN3O3 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-chloro-5-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13ClFN3O3/c1-10-15(9-21-12-4-7-16(19)14(8-12)18(25)26)17(24)23(22-10)13-5-2-11(20)3-6-13/h2-9,22H,1H3,(H,25,26) |
InChI Key |
MMWWWSFYBFQPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]butanamide](/img/structure/B10895550.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10895559.png)

![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
![N-[3-(diethylamino)propyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10895582.png)
![3-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10895587.png)

![4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895600.png)
![Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10895608.png)
![(2Z)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10895610.png)
![N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895615.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)butanamide](/img/structure/B10895621.png)
